A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7)
A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known and predicted physical and chemical properties of 3-Fluoro-5-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from supplier data sheets and provides a comparative analysis with structurally related analogs to offer scientifically grounded insights for its handling, characterization, and application.
Core Compound Identification and Properties
3-Fluoro-5-methoxypyridin-4-amine is a heterocyclic aromatic amine. The pyridine core, a foundational scaffold in numerous pharmaceuticals, is functionalized with three substituents: an amino group, a fluorine atom, and a methoxy group. These modifications are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its biological activity and physical behavior.
The fundamental properties that have been identified for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1804379-42-7 | [1] |
| Molecular Formula | C₆H₇FN₂O | [1] |
| Molecular Weight | 142.13 g/mol | [1] |
| Physical Form | Solid | [2] |
| InChI Key | WNYVDULNFQKSBB-UHFFFAOYSA-N | [1] |
Table 1: General Properties of 3-Fluoro-5-methoxypyridin-4-amine.
Safety and Handling Considerations
For laboratory use, understanding the preliminary hazard profile is essential for ensuring safe handling. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the solid material to avoid dust inhalation.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 2: GHS Hazard Statements.
Recommended Storage: Store in a dark place under an inert atmosphere at room temperature.[2] This directive is crucial for preventing degradation. The "dark place" requirement suggests potential photosensitivity, while the "inert atmosphere" indicates sensitivity to oxidation or reaction with atmospheric moisture.
Predicted Physicochemical Properties: A Comparative Analysis
As of this guide's compilation, specific experimental data for key physical properties such as melting point, boiling point, and solubility for 3-Fluoro-5-methoxypyridin-4-amine are not available in peer-reviewed literature or major chemical databases. However, by examining structurally analogous compounds, we can establish a scientifically reasonable estimation of these properties. This comparative approach is a standard practice in early-stage drug development and chemical research for predicting the behavior of novel molecules.
The selection of analogs is based on the core aminopyridine scaffold and the presence of the key functional groups (fluoro, methoxy).
Figure 1: Relationship between the target compound and its structural analogs.
Melting and Boiling Point Analysis
The melting point of a solid is dictated by the strength of its crystal lattice forces. For aminopyridines, these forces are dominated by hydrogen bonding (from the amino group) and van der Waals interactions.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminopyridine | 504-29-0 | 58.1 | 204-210 |
| 3-Aminopyridine | 462-08-8 | 60-63 | 248 |
| 4-Aminopyridine | 504-24-5 | 155-158 | 273 |
| 5-Amino-2-methoxypyridine | 6628-77-9 | 29-31 | 85-90 (at 1 mmHg) |
| 3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7 | Not Reported (Predicted >150) | Not Reported |
Table 3: Experimental Melting and Boiling Points of Analogous Compounds.[3][4][5][6]
Expert Insights:
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Influence of the Amino Group Position: 4-Aminopyridine has a significantly higher melting point than its 2- and 3-isomers.[3][4] This is due to its highly symmetric structure which allows for more efficient crystal packing and stronger intermolecular hydrogen bonding.
-
Effect of Substituents: The introduction of a methoxy group, as seen in 5-Amino-2-methoxypyridine, tends to lower the melting point compared to the parent aminopyridines.[6] This can be attributed to the disruption of the crystal lattice symmetry.
-
Prediction for the Target Compound: The target molecule, 3-Fluoro-5-methoxypyridin-4-amine, has the amino group at the 4-position, which is a strong predictor of a high melting point, similar to the parent 4-aminopyridine. The fluorine and methoxy groups will add to the molecular weight and polarity, but their asymmetric placement might slightly disrupt the crystal packing compared to the parent compound. Therefore, a high melting point, likely exceeding 150°C, is expected.
Solubility Profile
Solubility is a critical parameter for both synthetic work-up and pharmacological applications. It is governed by the principle of "like dissolves like".
| Compound | Water Solubility | Organic Solvent Solubility |
| 4-Aminopyridine | 50 mg/mL | Soluble in ethanol, DMSO; slightly soluble in benzene, ether.[7] |
| 2-Aminopyridine | Soluble | Data suggests solubility in various organic solvents like alcohols and DMF.[8] |
| 3-Aminopyridine | Soluble | Soluble in alcohol and benzene.[5] |
| 5-Amino-2-methoxypyridine | Slightly soluble | Oily liquid, suggesting good organic solvent solubility.[6] |
| 3-Fluoro-5-methoxypyridin-4-amine | Not Reported (Predicted Moderate) | Not Reported (Predicted Good) |
Table 4: Solubility Characteristics of Analogous Compounds.
Expert Insights:
-
Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond acceptors and donors, which typically confers aqueous solubility, as seen in the parent aminopyridines.[5][7][8]
-
Influence of Fluorine: The fluorine atom is highly electronegative and can participate in hydrogen bonding, which could enhance aqueous solubility. However, fluorination often increases the lipophilicity of a molecule.
-
Influence of Methoxy Group: The methoxy group increases the molecular size and lipophilic character, which would be expected to decrease water solubility but increase solubility in organic solvents like ethanol, dichloromethane, and ethyl acetate.
-
Prediction for the Target Compound: 3-Fluoro-5-methoxypyridin-4-amine possesses functionalities that contribute to both aqueous and organic solubility. It is predicted to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO.
Conclusion
While comprehensive experimental data for 3-Fluoro-5-methoxypyridin-4-amine remains to be published, a robust working profile of its physical properties can be established through the analysis of its constituent functional groups and comparison with structurally related molecules. It is a solid at room temperature, likely with a high melting point due to the 4-amino substitution pattern. Its handling requires standard precautions for irritant and harmful powders. The presence of fluoro and methoxy groups suggests a nuanced solubility profile, with expected solubility in polar organic solvents. This technical guide provides a foundational understanding for researchers, enabling more informed decisions in the design of experimental protocols involving this compound.
References
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PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-fluoro-5-methoxypyridin-2-amine — Chemical Substance Information. Retrieved from [Link]
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ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemRxiv. (2026). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]
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